molecular formula C14H14FNO3 B12467300 [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid

[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid

Cat. No.: B12467300
M. Wt: 263.26 g/mol
InChI Key: RCVZUIGCNAAMIC-UHFFFAOYSA-N
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Description

The compound [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid (hereafter referred to as Compound A) is a fluorinated 3-ylideneoxindole derivative. Its structure features:

  • Indole core: A bicyclic aromatic system with a ketone at position 2 and a conjugated ylidene group at position 3.
  • Substituents: A fluorine atom at position 7, a 2-methylpropyl (isobutyl) group at position 1, and an acetic acid moiety at the ylidene position.
  • Stereochemistry: The E-configuration of the ylidene bond ensures planar conjugation across the indole and acetic acid groups .

Synthesis: Compound A is synthesized via modifications of the Wittig reaction, a common method for generating 3-ylideneoxindoles from alkylated isatin derivatives. Similar protocols involve oxalyl chloride-mediated condensation of substituted indoles with carboxylic acid derivatives .

Applications: 3-Ylideneoxindoles are privileged scaffolds in asymmetric catalysis, photoredox reactions, and drug discovery due to their electrophilic ylidene moiety and tunable substituents . The fluorine and isobutyl groups in Compound A may enhance metabolic stability and target binding in medicinal chemistry contexts .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid

InChI

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)

InChI Key

RCVZUIGCNAAMIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

Starting compound : 5,7-Difluoroindole (or 7-fluoroindole derivatives).

  • Tosyl protection :
    • Conditions : Phase-transfer catalysis with p-toluenesulfonyl chloride, tetrabutylammonium hydrogen sulfate, and NaOH in toluene.
    • Yield : 88–92%.
    • Purpose : Stabilizes the indole nitrogen for subsequent reactions.

Example :
$$
\text{5,7-Difluoroindole} \xrightarrow[\text{NaOH, TBAHS}]{\text{TsCl, toluene}} \text{5,7-Difluoro-1-tosylindole}
$$

Bromination and Miyaura Borylation

  • Bromination :
    • Reagent : N-Bromosuccinimide (NBS) in dichloromethane.
    • Yield : 63–85%.
  • Miyaura borylation :
    • Conditions : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc in dioxane.
    • Yield : 52–75%.

Intermediate :
$$
\text{3-Bromo-7-fluoro-1-tosylindole} \xrightarrow[\text{Pd(dppf)Cl₂}]{\text{B₂Pin₂, KOAc}} \text{3-Boryl-7-fluoro-1-tosylindole}
$$

Suzuki-Miyaura Coupling

  • Partner : Pyrimidine bicyclo[2.2.2]octane aminoester.
  • Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 80°C.
  • Yield : 60–79%.

Key reaction :
$$
\text{Borylindole} + \text{Pyrimidine ester} \xrightarrow[\text{Pd catalysis}]{\text{Suzuki}} \text{Coupled intermediate}
$$

Ester Hydrolysis

  • Reagent : LiOH in dioxane/water.
  • Yield : 7–79% (varies with purification).
  • Product : [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid.

Optimization and Scalability

Astellas Pharma Inc. developed a scalable synthesis emphasizing:

  • Ligand-free Suzuki coupling : Reduces Pd residue and cost.
  • Solvent selection : Dioxane/water for coupling; DMSO for hydrolysis.
  • Purification : Silica gel chromatography for intermediates; recrystallization for the final product.

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Tosyl protection TsCl, TBAHS, NaOH, toluene 88–92
Bromination NBS, DCM 63–85
Miyaura borylation B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane 52–75
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O 60–79
Ester hydrolysis LiOH, dioxane/H₂O 7–79

Stereochemical Control

The (3E) configuration is achieved via:

  • Keto-enol tautomerism : Base-mediated deprotonation stabilizes the conjugated enolate.
  • Thermodynamic control : Prolonged reaction times favor the E-isomer.

Characterization and Quality Control

  • HPLC purity : ≥98% (confirmed by Sigma-Aldrich).
  • Spectroscopic data :
    • ¹H NMR (DMSO-d₆): δ 7.76–7.82 (m, aromatic), 2.37 (s, CH₃).
    • MS (ESI) : m/z 324.2 [M+H]⁺.

Challenges and Solutions

  • Low hydrolysis yield : Attributed to steric hindrance; optimized by increasing LiOH stoichiometry.
  • Pd contamination : Addressed via ligand-free conditions and activated charcoal treatment.

Industrial-Scale Production

  • Batch size : Up to 5 kg reported.
  • Cost drivers : Pd catalyst (15–20% of total cost).

Chemical Reactions Analysis

Types of Reactions

[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.

Scientific Research Applications

[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structure Features Substituents Functional Groups Key Properties References
Compound A 7-Fluoro, 1-isobutyl, E-configuration F (C7), isobutyl (N1) Acetic acid (ylidene) Enhanced electrophilicity, moderate lipophilicity (logP ~2.1*)
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a) 1-Methyl, E-configuration CH₃ (N1) Ester (ylidene) Higher lipophilicity (logP ~2.8*), lower solubility in aqueous media
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (12) 7-Methoxy OCH₃ (C7) Acetic acid (non-ylidene) Electron-donating methoxy group reduces electrophilicity; logP ~1.5*
2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1) 6-Methyl CH₃ (C6) Acetic acid (non-ylidene) Simpler structure; no conjugation, logP ~1.2*
[2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic acid [9] Pyridin-2-ylimino Pyridine (C3) Acetic acid (imino) Basic pyridine enhances solubility; potential for metal coordination

*Estimated using ChemDraw software.

Substituent Effects on Reactivity and Bioactivity

Fluorine vs. Methoxy at C7 :

  • Compound A's 7-fluoro group is electron-withdrawing, increasing the electrophilicity of the ylidene moiety compared to the 7-methoxy analog (Compound 12). This enhances reactivity in Michael additions or cycloadditions .
  • Fluorine also improves metabolic stability by resisting oxidative degradation, a key advantage in drug design .

Isobutyl vs. Methyl at N1 :

  • The isobutyl group in Compound A increases steric bulk and lipophilicity compared to the methyl group in compound 2a. This may improve membrane permeability but reduce solubility .

Acetic Acid vs. This is critical for bioavailability .

Ylidene vs. Non-Ylidene Systems: The conjugated ylidene in Compound A enables π-stacking interactions and participation in photoredox catalysis, unlike non-conjugated analogs like PK03902E-1 .

Biological Activity

[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H14FNO3
  • Molecular Weight : 251.25 g/mol
  • Structure : The compound features a fluoro-substituted indole moiety, which is significant for its biological activity.

The mechanisms through which [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid exerts its effects are still under investigation. However, preliminary studies suggest several pathways:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. Its structural similarity to known anticancer agents may contribute to its efficacy.
  • Apoptosis Induction : Research indicates that this compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Initial findings suggest that it may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

Biological ActivityObserved EffectsReferences
Antitumor ActivityInhibition of cell proliferation in MCF-7 and A549 cells
Apoptosis InductionIncreased caspase activity in treated cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid significantly reduced cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM for MCF-7 cells, indicating a potent effect against breast cancer cells.
  • Mechanistic Insights : In another study examining the apoptotic effects, the compound was found to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, suggesting a shift towards apoptosis in treated cells.
  • Animal Models : Preliminary animal studies have shown that administration of [(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid resulted in a significant reduction of tumor size in xenograft models, supporting its potential as an effective therapeutic agent.

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